molecular formula C15H13N3O B3018346 1-[(E)-2-(4-Methoxyphenyl)ethenyl]-1H-1,2,3-benzotriazole CAS No. 224310-55-8

1-[(E)-2-(4-Methoxyphenyl)ethenyl]-1H-1,2,3-benzotriazole

Cat. No.: B3018346
CAS No.: 224310-55-8
M. Wt: 251.289
InChI Key: WBGUMJAHIKMGFW-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(E)-2-(4-Methoxyphenyl)ethenyl]-1H-1,2,3-benzotriazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a methoxyphenyl group attached to an ethenyl linkage, which is further connected to a benzotriazole moiety. The molecular formula of this compound is C15H13N3O, and it has a molecular weight of 251.28 g/mol .

Preparation Methods

The synthesis of 1-[(E)-2-(4-Methoxyphenyl)ethenyl]-1H-1,2,3-benzotriazole typically involves the reaction of 4-methoxybenzaldehyde with 1H-1,2,3-benzotriazole in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

1-[(E)-2-(4-Methoxyphenyl)ethenyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-[(E)-2-(4-Methoxyphenyl)ethenyl]-1H-1,2,3-benzotriazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(E)-2-(4-Methoxyphenyl)ethenyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

1-[(E)-2-(4-Methoxyphenyl)ethenyl]-1H-1,2,3-benzotriazole can be compared with similar compounds such as:

Properties

IUPAC Name

1-[(E)-2-(4-methoxyphenyl)ethenyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-19-13-8-6-12(7-9-13)10-11-18-15-5-3-2-4-14(15)16-17-18/h2-11H,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGUMJAHIKMGFW-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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